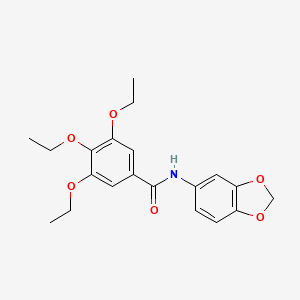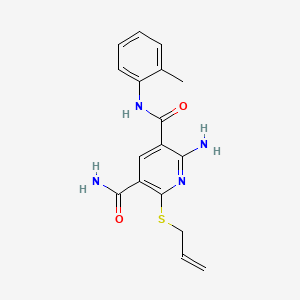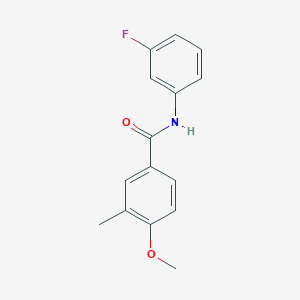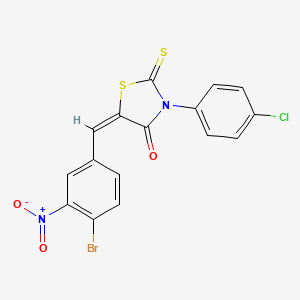![molecular formula C18H21ClN6O2 B4539506 4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4539506.png)
4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves intricate steps that aim to introduce specific functional groups to achieve desired activities and properties. For example, compounds like benzamides and pyrazoles are synthesized through a series of chemical reactions, where the choice of reactants and conditions can significantly influence the yield and purity of the final product (Kato et al., 1992). These processes are crucial for developing gastrokinetic agents, demonstrating the intricate relationship between chemical structure and biological function.
Molecular Structure Analysis
The molecular structure of this compound and related molecules has been a subject of study to understand their mode of action. For instance, the conformational analysis of cannabinoid receptor antagonists reveals the importance of specific conformations for binding and activity, suggesting that similar analyses could provide insights into the molecular interactions and stability of 4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of specific functional groups, aiming to modify the molecule's properties for enhanced activity or stability. For example, the synthesis and stability studies of triazenopyrazoles show how light and dark conditions can affect compound stability, which is critical for designing molecules with desired lifespans and activities (Shealy et al., 1971).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. Studies on compounds with similar structures have highlighted the role of intramolecular and intermolecular interactions in determining these properties, offering insights that could be applied to the compound (Yoon et al., 2012).
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
The compound 4-Chloro-1-Methyl-N-{1-[2-(4-Morpholinyl)Ethyl]-1H-Benzimidazol-2-Yl}-1H-Pyrazole-5-Carboxamide is a multifaceted chemical entity explored for various scientific applications. Its significance is primarily found in the realm of chemical synthesis and biological evaluation, where its derivatives have been synthesized and assessed for their potential in treating diseases and as a tool in biochemical research.
In scientific research, this compound and its derivatives have been synthesized to explore their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, a study focused on the synthesis of novel compounds derived from similar chemical structures demonstrated significant anti-inflammatory and analgesic activities, highlighting their potential as COX-1/COX-2 inhibitors (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings underscore the relevance of such compounds in the development of new therapeutic agents.
Furthermore, compounds with structural similarities have been evaluated for their antimicrobial activities. A study synthesizing new 1,2,4-Triazole derivatives showed that some of these compounds possess good or moderate activities against various test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010). This suggests their potential use in addressing microbial resistance by offering new chemical entities for antimicrobial drug development.
Additionally, the exploration of this compound's derivatives in the context of cancer research has provided insights into their utility as anticancer agents. Research into pyrazolopyrimidines derivatives, for example, has revealed their potential as anti-5-lipoxygenase agents and for their antileukemic activity, showcasing the compound's versatility in contributing to the discovery of novel cancer treatments (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
properties
IUPAC Name |
4-chloro-2-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-23-16(13(19)12-20-23)17(26)22-18-21-14-4-2-3-5-15(14)25(18)7-6-24-8-10-27-11-9-24/h2-5,12H,6-11H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPAGKJFZTOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4539432.png)
![3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)
![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)
![5-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539452.png)
![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4539475.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4539516.png)
![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)
